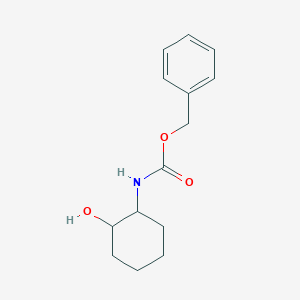

Benzyl (2-hydroxycyclohexyl)carbamate

Vue d'ensemble

Description

“Benzyl (2-hydroxycyclohexyl)carbamate” is a carbamate derivative . Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, carbamate ester (e.g., ethyl carbamate), and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically .

Synthesis Analysis

The synthesis of carbamates can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, and it avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis

The molecular structure of benzyl carbamate derivatives is influenced by their molecular structure and the nature of the substituents attached to the carbamate moiety .Chemical Reactions Analysis

The chemical reactivity of benzyl carbamate derivatives has been the subject of research, with studies examining the cyclization of phenyl N-(2-hydroxybenzyl)carbamates to synthesize benzoxazin-2 (3H)-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl carbamate derivatives are influenced by their molecular structure and the nature of the substituents attached to the carbamate moiety .Applications De Recherche Scientifique

High Energy Density Materials (HEDMs)

Benzyl (2-hydroxycyclohexyl)carbamate has been studied for its potential in the synthesis of aza- and oxaazaisowurtzitanes , which are precursors to HEDMs . These materials are of great interest for their applications in propellants and explosives. The compound has been involved in the acid-catalyzed condensation reaction with glyoxal, which is a crucial step in the formation of 2,4,6,8,10,12-hexaazaisowurtzitane derivatives. These derivatives are key to developing the most efficient HEDM known as CL-20 .

Organic Synthesis

In organic chemistry, Benzyl (2-hydroxycyclohexyl)carbamate is used to explore new pathways in the condensation reactions . The compound’s reaction with glyoxal in polar solvents has revealed new processes in the cascade condensation of glyoxal with ammonia derivatives. This has implications for the synthesis of complex organic molecules, potentially leading to the discovery of new drugs and materials.

Solvent Effects on Reaction Mechanisms

The compound has been instrumental in understanding the role of solvents in chemical reactions . Research has shown that the choice of solvent can significantly affect the condensation process, with acetonitrile being identified as the most suitable solvent for the formation of hexaazaisowurtzitane derivatives. This insight is valuable for chemists looking to optimize reactions for better yields and selectivity.

Ammonia Derivative Reactions

Benzyl (2-hydroxycyclohexyl)carbamate’s interactions with ammonia derivatives have been a subject of study . It has helped in identifying processes that prevent the formation of caged compounds, which is crucial for the development of materials with specific structural requirements.

Catalyst Development

The compound’s behavior in acid-catalyzed reactions has implications for catalyst development . By understanding how it reacts in different conditions, researchers can design more effective catalysts that can be used in a variety of chemical processes.

Analytical Chemistry

Benzyl (2-hydroxycyclohexyl)carbamate can be used as a standard or reagent in analytical procedures . Its well-defined reactivity makes it suitable for use in calibrating instruments or developing new analytical techniques.

Safety and Hazards

Orientations Futures

While specific future directions for “Benzyl (2-hydroxycyclohexyl)carbamate” are not mentioned in the sources, there is ongoing research into the synthesis and applications of carbamate derivatives . This includes the development of new synthesis methods and the exploration of their potential uses in various fields.

Propriétés

IUPAC Name |

benzyl N-(2-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-9-5-4-8-12(13)15-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,16H,4-5,8-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQLGJJPYSFXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563993 | |

| Record name | Benzyl (2-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2-hydroxycyclohexyl)carbamate | |

CAS RN |

92645-06-2 | |

| Record name | Benzyl (2-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

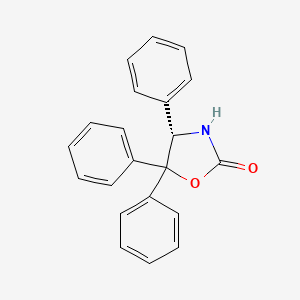

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.